molecular formula C14H26ClNO2 B13770200 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride CAS No. 7538-17-2

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride

Cat. No.: B13770200
CAS No.: 7538-17-2
M. Wt: 275.81 g/mol
InChI Key: CIMIDBQMXVBYFP-UHFFFAOYSA-N
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Description

2-(2-Piperidyl)-1,4-dioxaspiro(46)undecane hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with a suitable diol under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microwave irradiation and Lewis acids in multicomponent reactions has also been explored to streamline the synthesis process .

Chemical Reactions Analysis

Structural Influences on Reactivity

The compound’s reactivity is governed by two key structural elements:

  • Piperidine Ring : A six-membered amine ring capable of nucleophilic reactions.

  • Dioxaspiro Framework : A 1,4-dioxane fused to an undecane chain, offering sites for cyclization and substitution.
    The hydrochloride salt enhances aqueous solubility, facilitating polar solvent-based reactions.

Piperidine Ring Reactions

The secondary amine in the piperidine ring participates in classical amine chemistry:

Reaction TypeConditionsProducts/OutcomesCitation
Alkylation Alkyl halides, polar aprotic solvents (e.g., DMF)Quaternary ammonium salts
Acylation Acid chlorides, base (e.g., triethylamine)Amides with modified lipophilicity
Salt Formation HCl gas in ethanolHydrochloride salt (improved stability)

Dioxaspiro System Reactions

The 1,4-dioxaspiro moiety undergoes:

Reaction TypeConditionsProducts/OutcomesCitation
Nucleophilic Substitution Strong nucleophiles (e.g., Grignard reagents)Ring-opening to form alcohols/ethers
Cyclization Acid catalysis (e.g., H₂SO₄)Formation of fused bicyclic ethers
Hydrogen Atom Transfer (HAT) UV light + photocatalysts (e.g., TBADT )Radical intermediates for C–H activation

Comparative Reactivity with Analogous Compounds

The table below highlights structural differences and reactivity trends among related spiro compounds:

Compound NameKey Structural FeatureReactivity Difference
1,4-Dioxaspiro[4.6]undecaneNo piperidine substituentLacks amine-driven reactions; limited to ether chemistry
2-(3-Pyridyl)-1,4-dioxaspiro[4.6]undecanePyridine instead of piperidineEnhanced aromatic π-system interactions
2-(1-Piperidinyl)-1,4-dioxaspiro[4.5]decaneSmaller spiro ring (C10 vs. C11)Reduced steric hindrance in nucleophilic substitutions

Data synthesized from structural analyses.

Photocatalyzed Hydrogen Atom Transfer (HAT) Reactions

The dioxaspiro system participates in HAT reactions under visible/UV light with catalysts like TBADT (tetrabutylammonium decatungstate) :

  • Mechanism :

    • Photoexcitation of TBADT generates a reactive oxo-radical.

    • HAT from the C–H bond adjacent to oxygen in the dioxaspiro moiety forms a carbon-centered radical.

    • Radical intermediates undergo Michael addition or cyclization (e.g., with acrylonitrile) .

  • Key Reaction :

    Dioxaspiro C H+CH2=CHCNUV TBADTRadical adductBranched nitriles\text{Dioxaspiro C H}+\text{CH}_2=\text{CHCN}\xrightarrow{\text{UV TBADT}}\text{Radical adduct}\rightarrow \text{Branched nitriles}

    Yield: Up to 72% under optimized conditions .

Solubility-Driven Reaction Optimization

The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) enables:

  • Aqueous-phase alkylation at ambient temperatures.

  • Acid-catalyzed cyclization without precipitation issues.

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 200°C via cleavage of the dioxaspiro ring.

  • Hydrolysis : Slow ring-opening in strongly acidic/basic conditions (pH <2 or >12).

Scientific Research Applications

2-(2-Piperidyl)-1,4-dioxaspiro(4

Mechanism of Action

The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
  • 2-(2-Imidazolyl)-1,4-dioxaspiro(4.6)undecane hydrochloride

Uniqueness

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications .

Biological Activity

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety and a piperidine ring. This combination has led to interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H26ClNO2
  • Molecular Weight : 275.815 g/mol
  • CAS Number : 7538-17-2

The compound's structure influences its reactivity and biological activity. The piperidine ring allows for various reactions typical of amines, while the dioxaspiro unit can participate in nucleophilic substitutions or cyclization under specific conditions .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in relation to neurotransmitter systems. Preliminary studies suggest potential effects on dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders.

Initial findings suggest that this compound may interact with serotonin receptors and dopamine transporters. This interaction could influence mood regulation and cognitive functions, making it a candidate for further pharmacological investigations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1,4-Dioxaspiro[4.6]undecaneSpiro compoundLacks piperidine substitution; simpler structure
2-(1-Piperidinyl)-1,4-dioxaspiro[4.5]decaneSpiro compoundSimilar piperidine ring but different spiro configuration
2-(3-Pyridyl)-1,4-dioxaspiro[4.6]undecaneSpiro compoundPyridine instead of piperidine; potential for different biological activity

The specific combination of the piperidine ring with the dioxaspiro framework may enhance selectivity and efficacy compared to these similar compounds.

Toxicity and Safety Profile

The acute toxicity of this compound has been assessed in rodent models. The lethal dose (LD50) via oral administration was found to be approximately 600 mg/kg, indicating a moderate level of toxicity . Further studies are necessary to fully elucidate the safety profile and potential side effects associated with this compound.

Properties

CAS No.

7538-17-2

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride

InChI

InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H

InChI Key

CIMIDBQMXVBYFP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-]

Origin of Product

United States

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